Cas no 2580190-39-0 (4,4-difluoro-3-(methylamino)butanoic acid)

4,4-Difluoro-3-(methylamino)butanoic acid is a fluorinated organic compound featuring both a carboxylic acid and a methylamino functional group. The presence of two fluorine atoms at the 4-position enhances its stability and influences its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methylamino group contributes to its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its structural versatility allows for further derivatization, enabling applications in medicinal chemistry and material science. The compound’s well-defined reactivity profile and synthetic utility underscore its importance in specialized organic synthesis.
4,4-difluoro-3-(methylamino)butanoic acid structure
2580190-39-0 structure
商品名:4,4-difluoro-3-(methylamino)butanoic acid
CAS番号:2580190-39-0
MF:C5H9F2NO2
メガワット:153.12726855278
CID:6583880
PubChem ID:165890832

4,4-difluoro-3-(methylamino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-3-(methylamino)butanoic acid
    • 2580190-39-0
    • EN300-1709284
    • インチ: 1S/C5H9F2NO2/c1-8-3(5(6)7)2-4(9)10/h3,5,8H,2H2,1H3,(H,9,10)
    • InChIKey: WRLUINMZDLNIGT-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC(=O)O)NC)F

計算された属性

  • せいみつぶんしりょう: 153.06013485g/mol
  • どういたいしつりょう: 153.06013485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.1
  • トポロジー分子極性表面積: 49.3Ų

4,4-difluoro-3-(methylamino)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1709284-0.5g
4,4-difluoro-3-(methylamino)butanoic acid
2580190-39-0
0.5g
$919.0 2023-09-20
Enamine
EN300-1709284-2.5g
4,4-difluoro-3-(methylamino)butanoic acid
2580190-39-0
2.5g
$1874.0 2023-09-20
Enamine
EN300-1709284-1g
4,4-difluoro-3-(methylamino)butanoic acid
2580190-39-0
1g
$956.0 2023-09-20
Enamine
EN300-1709284-0.05g
4,4-difluoro-3-(methylamino)butanoic acid
2580190-39-0
0.05g
$803.0 2023-09-20
Enamine
EN300-1709284-1.0g
4,4-difluoro-3-(methylamino)butanoic acid
2580190-39-0
1g
$1142.0 2023-05-25
Enamine
EN300-1709284-10.0g
4,4-difluoro-3-(methylamino)butanoic acid
2580190-39-0
10g
$4914.0 2023-05-25
Enamine
EN300-1709284-0.1g
4,4-difluoro-3-(methylamino)butanoic acid
2580190-39-0
0.1g
$842.0 2023-09-20
Enamine
EN300-1709284-0.25g
4,4-difluoro-3-(methylamino)butanoic acid
2580190-39-0
0.25g
$880.0 2023-09-20
Enamine
EN300-1709284-5.0g
4,4-difluoro-3-(methylamino)butanoic acid
2580190-39-0
5g
$3313.0 2023-05-25
Enamine
EN300-1709284-10g
4,4-difluoro-3-(methylamino)butanoic acid
2580190-39-0
10g
$4114.0 2023-09-20

4,4-difluoro-3-(methylamino)butanoic acid 関連文献

4,4-difluoro-3-(methylamino)butanoic acidに関する追加情報

Comprehensive Overview of 4,4-Difluoro-3-(methylamino)butanoic Acid (CAS No. 2580190-39-0)

4,4-Difluoro-3-(methylamino)butanoic acid (CAS No. 2580190-39-0) is a fluorinated organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring difluoro and methylamino functional groups, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers and industries are increasingly interested in this compound due to its role in drug discovery, particularly in modulating enzyme activity and improving metabolic stability.

The compound's CAS number 2580190-39-0 is a critical identifier for regulatory and procurement purposes. Its systematic name, 4,4-difluoro-3-(methylamino)butanoic acid, highlights its fluorine substitution and amino acid-like backbone, which are pivotal for its physicochemical properties. Recent studies have explored its utility in designing fluorinated peptidomimetics, a hot topic in medicinal chemistry due to their enhanced bioavailability and target specificity.

In the context of AI-driven drug discovery, 4,4-difluoro-3-(methylamino)butanoic acid has garnered attention as a building block for machine learning-optimized compounds. Platforms like AlphaFold and generative chemistry models leverage such fluorinated motifs to predict novel drug candidates. This aligns with the growing demand for sustainable synthetic routes and green chemistry, where fluorine incorporation often reduces metabolic degradation, extending drug half-lives.

Another trending application of CAS 2580190-39-0 lies in proteolysis-targeting chimeras (PROTACs), a breakthrough technology in targeted protein degradation. The difluoro moiety enhances membrane permeability, while the butanoic acid segment facilitates linker conjugation. This dual functionality addresses common challenges in PROTAC design, such as poor cellular uptake and off-target effects.

From a commercial perspective, suppliers often list this compound under keywords like "high-purity fluorinated amino acid derivatives" or "custom fluorinated building blocks." These long-tail search terms reflect niche market demands, particularly from contract research organizations (CROs) and biotech startups focusing on next-generation therapeutics.

Environmental and regulatory considerations are also paramount. The fluorine atoms in 4,4-difluoro-3-(methylamino)butanoic acid raise questions about persistence and bioaccumulation, prompting studies into its ecological impact. Regulatory bodies like the EPA and EMA scrutinize such compounds under PFAS (per- and polyfluoroalkyl substances) guidelines, though this molecule's short chain length may exempt it from stringent restrictions.

In analytical chemistry, CAS 2580190-39-0 is characterized via LC-MS (liquid chromatography-mass spectrometry) and NMR spectroscopy, with its 19F-NMR signals providing distinct fingerprints for quality control. These techniques are essential for verifying the compound's purity, a key concern for end-users in preclinical development.

Future research directions may explore 4,4-difluoro-3-(methylamino)butanoic acid as a precursor for bioconjugation in antibody-drug conjugates (ADCs) or fluorescent probes. Its compatibility with click chemistry reactions could further expand its utility in chemical biology and diagnostic imaging, aligning with the rise of theranostic agents in precision medicine.

To summarize, 4,4-difluoro-3-(methylamino)butanoic acid (CAS No. 2580190-39-0) exemplifies the convergence of fluorine chemistry and life sciences innovation. Its multifaceted applications—from AI-augmented drug design to targeted protein degradation—position it as a compound of enduring relevance in modern research and industrial workflows.

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